N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Overview
Description
N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of compounds related to "N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" have demonstrated significant antitumor activity. For instance, compounds with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013). Additionally, new series of compounds, including those synthesized through modifications of related structures, showed promising antitumor activities, suggesting the significance of structural variations in enhancing therapeutic potential (Abdelhamid et al., 2016).
Antibacterial Activity
Research has also explored the antibacterial properties of compounds within the same class, indicating potential applications beyond oncology. For example, certain derivatives demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting these compounds could be developed as new antibacterial agents (Prakash et al., 2007). This highlights the broad spectrum of biological activities that compounds related to "this compound" might possess.
Structural and Synthetic Studies
Significant effort has been dedicated to the structural elucidation and synthetic strategies of related compounds, which are crucial for understanding their mechanism of action and improving their biological activities. Innovations in synthesis, such as the development of new synthetic routes or the discovery of novel reactions, contribute to the expansion of this compound class and its potential applications in medicine and biology. Studies have detailed efficient synthesis methods and the characterization of these compounds, providing foundational knowledge for further research and development (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have shown cytotoxic effects towards lung carcinoma cell lines .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to cytotoxic effects . The compound’s structure, particularly the presence of the furan ring and the pyrazol-4-yl group, may play a role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, leading to cytotoxic effects
Result of Action
The compound has been shown to have cytotoxic effects, particularly against lung carcinoma cell lines . This suggests that the compound may have potential as a therapeutic agent for lung cancer.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJISYJHOTWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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